4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-6-METHYL-3-OXO-N-[(TETRAHYDRO-2-FURANYL)METHYL]-
Overview
Description
4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-6-methyl-3-oxo-N-[(tetrahydro-2-furanyl)methyl]- is a complex organic compound with a molecular formula of C18H18N2O4 and a molecular weight of 326.346 g/mol This compound belongs to the benzoxazine family, known for their heterocyclic structures containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-6-methyl-3-oxo-N-[(tetrahydro-2-furanyl)methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with formaldehyde and an appropriate carboxylic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification steps, including crystallization and chromatography, are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-6-methyl-3-oxo-N-[(tetrahydro-2-furanyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-6-methyl-3-oxo-N-[(tetrahydro-2-furanyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-6-methyl-3-oxo-N-[(tetrahydro-2-furanyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(2-methoxyphenyl)-6-methyl-3-oxo-: Similar structure but with a methoxyphenyl group instead of a tetrahydro-2-furanyl group.
4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)-6-nitro-3-oxo-: Contains a nitrophenyl group and a pyrazolyl group.
Uniqueness
The uniqueness of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-6-methyl-3-oxo-N-[(tetrahydro-2-furanyl)methyl]- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-4-5-14-13(7-11)18(16(20)10-22-14)9-15(19)17-8-12-3-2-6-21-12/h4-5,7,12H,2-3,6,8-10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEFUGHHRBXCSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49727501 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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